molecular formula C10H24N2S2 B8627562 3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine) CAS No. 31060-90-9

3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine)

Cat. No. B8627562
CAS RN: 31060-90-9
M. Wt: 236.4 g/mol
InChI Key: IMSAAVCZIMPAKT-UHFFFAOYSA-N
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Description

3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine) is a useful research compound. Its molecular formula is C10H24N2S2 and its molecular weight is 236.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine) including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

31060-90-9

Product Name

3,3'-Disulfanediylbis(n,n-dimethylpropan-1-amine)

Molecular Formula

C10H24N2S2

Molecular Weight

236.4 g/mol

IUPAC Name

3-[3-(dimethylamino)propyldisulfanyl]-N,N-dimethylpropan-1-amine

InChI

InChI=1S/C10H24N2S2/c1-11(2)7-5-9-13-14-10-6-8-12(3)4/h5-10H2,1-4H3

InChI Key

IMSAAVCZIMPAKT-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCSSCCCN(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Iodine is added portionwise to a mixture of 4 g of 3-dimethylaminopropylmercaptan in 60 ml of ether and 30 ml of 2-N sodium hydroxide solution until the solution is no longer decolorised each time (ca 4.2 g of iodine). After stirring for 1 hour, the ether phase is dried over magnesium sulphate, concentrated and fractionally distilled at 95°-100° C./0.025 mmHg. 2.7 g (68%) of 3-dimethylaminopropyl disulphide are obtained in the form of a clear colourless liquid.
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4 g
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2-N
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30 mL
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60 mL
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Synthesis routes and methods II

Procedure details

In a 300 ml round-bottom flask were charged 31.6 g of N,N-dimethyl-3-chloropropylamine hydrochloride, 34.8 g of sodium thiosulfate and 100 ml of distilled water. The mixture was heated under reflux and stirred for 2 hours and then continuously heated under reflux for further 1 hour after the addition of 22.3 g of 36% hydrochloric acid. Under cooling in an ice bath, 25.3 g of 95% sodium hydroxide was slowly added to adjust pH to the alkaline range, and the mixture was subjected to extraction three times with 30 ml of tetrahydrofuran. Most of the water was removed with potassium hydroxide pellets. The extract was further dehydrated with anhydrous potassium carbonate, and the solvent was removed by distillation and distilled under reduced pressure to give a transparent colorless bis(N,N-dimethyl-3-aminopropyl)disulfide as the precursor of the mercaptoalkylamine desired in an amount of 22.5 g.
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31.6 g
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34.8 g
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100 mL
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22.3 g
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25.3 g
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